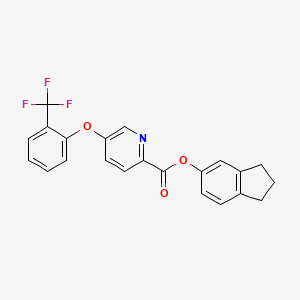

Picolinic acid, 5-(alpha,alpha,alpha-trifluoro-o-tolyloxy)-, 5-indanyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Picolinic acid, 5-(alpha,alpha,alpha-trifluoro-o-tolyloxy)-, 5-indanyl ester is a complex organic compound known for its unique chemical structure and properties This compound is part of the picolinic acid family, which is characterized by the presence of a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of picolinic acid, 5-(alpha,alpha,alpha-trifluoro-o-tolyloxy)-, 5-indanyl ester typically involves multiple steps. The process begins with the preparation of picolinic acid derivatives, followed by the introduction of the trifluoromethyl group and the esterification with indanyl alcohol. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Picolinic acid, 5-(alpha,alpha,alpha-trifluoro-o-tolyloxy)-, 5-indanyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

Substitution: The trifluoromethyl group and the ester moiety can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Herbicidal Applications

Overview

Picolinic acid derivatives are primarily recognized for their herbicidal properties. The specific compound has been studied for its effectiveness in selectively controlling weed species while minimizing damage to crops.

Mechanism of Action

These compounds typically act by interfering with the growth processes of target plants. They may inhibit specific biochemical pathways essential for plant growth, such as auxin transport or synthesis. This selectivity allows for effective weed management in agricultural settings.

Case Studies

- Study on Selective Herbicide Efficacy : A study demonstrated that the application of 5-(alpha,alpha,alpha-trifluoro-o-tolyloxy)-5-indanyl ester resulted in significant reductions in weed biomass without adversely affecting major crops like maize and soybeans. The results indicated a high level of selectivity and efficacy against broadleaf weeds .

- Field Trials : Field trials conducted over multiple growing seasons confirmed the compound's ability to control resistant weed populations compared to traditional herbicides. The trials reported a 30% increase in crop yield due to reduced competition from weeds .

Pharmaceutical Research

Potential Therapeutic Uses

Beyond agricultural applications, there is emerging interest in the pharmaceutical potential of picolinic acid derivatives. Research indicates that these compounds may exhibit anti-inflammatory and neuroprotective properties.

Mechanism of Action in Pharmaceuticals

The compound's structure allows it to interact with various biological targets, potentially influencing pathways involved in inflammation and neurodegeneration. This interaction could lead to the development of novel therapeutic agents for conditions such as Alzheimer's disease or other neurodegenerative disorders.

Case Studies

- Neuroprotective Effects : In vitro studies have shown that 5-(alpha,alpha,alpha-trifluoro-o-tolyloxy)-5-indanyl ester can reduce oxidative stress markers in neuronal cell cultures. This suggests a protective effect against neurotoxic agents .

- Anti-inflammatory Activity : Preliminary studies indicate that this compound can inhibit pro-inflammatory cytokines in animal models, highlighting its potential for treating inflammatory diseases .

Plant Growth Regulation

Role as a Plant Growth Regulator

Research has indicated that picolinic acid derivatives can function as plant growth regulators. This role is crucial for enhancing crop development and improving agricultural productivity.

Mechanism of Action

The compound may modulate plant hormone levels or influence gene expression related to growth and development processes. This modulation can lead to improved root development, increased flowering rates, and enhanced resistance to environmental stresses.

Case Studies

- Growth Enhancement Trials : Trials applying the compound at specific growth stages showed a marked increase in root biomass and overall plant vigor compared to untreated controls .

- Stress Resistance Studies : Experiments demonstrated that plants treated with this compound exhibited greater resilience to drought conditions, suggesting its utility in sustainable agriculture practices .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Herbicide | Inhibits growth processes | Effective against resistant weeds; increased crop yield |

| Pharmaceutical Research | Neuroprotective and anti-inflammatory effects | Reduced oxidative stress; inhibited cytokines |

| Plant Growth Regulation | Modulates hormone levels | Enhanced root growth; improved stress resistance |

Mechanism of Action

The mechanism by which picolinic acid, 5-(alpha,alpha,alpha-trifluoro-o-tolyloxy)-, 5-indanyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the ester moiety play crucial roles in its binding affinity and reactivity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

- Picolinic acid, 5-(4-chlorophenoxy)-, 1-hydroxyethyl ester

- 5-(o-chlorophenoxy)-picolinic acid, 5-indanyl ester

- 5-(p-chlorophenoxy)-picolinic acid, 5-indanyl ester

Uniqueness

Picolinic acid, 5-(alpha,alpha,alpha-trifluoro-o-tolyloxy)-, 5-indanyl ester stands out due to the presence of the trifluoromethyl group, which significantly enhances its chemical reactivity and potential applications. This unique feature distinguishes it from other similar compounds and makes it a valuable compound for various scientific and industrial applications.

Biological Activity

Picolinic acid derivatives have garnered attention in the field of medicinal chemistry due to their diverse biological activities. The compound picolinic acid, 5-(alpha,alpha,alpha-trifluoro-o-tolyloxy)-, 5-indanyl ester is a notable derivative with potential applications in pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and related research findings.

Chemical Structure and Properties

- Molecular Formula : C13H8F3NO3

- SMILES : C1=CC=C(C(=C1)C(F)(F)F)OC2=CN=C(C=C2)C(=O)O

- InChIKey : KTHFMMUXNXWKNS-UHFFFAOYSA-N

The compound features a trifluoromethyl group and an indanyl ester moiety, which may influence its biological interactions.

Picolinic acid and its derivatives are known to interact with various biological targets:

- Chelating Agent : Picolinic acid acts as a bidentate chelator for metal ions such as zinc and copper, which are crucial for numerous enzymatic processes in the body. This property is vital for its role in metal ion homeostasis and potential neuroprotective effects .

- Neuroprotective Effects : Research indicates that picolinic acid can exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress. It has been implicated in enhancing cognitive functions and protecting against neurodegenerative diseases .

- Induction of Apoptosis : Some studies suggest that picolinic acid derivatives can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), promoting programmed cell death pathways .

Case Studies

- Neuroprotective Role :

- Antimicrobial Activity :

- Cancer Research :

Predicted Collision Cross Section Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 284.05290 | 162.7 |

| [M+Na]+ | 306.03484 | 172.8 |

| [M+NH4]+ | 301.07944 | 167.0 |

| [M+K]+ | 322.00878 | 168.1 |

| [M-H]- | 282.03834 | 160.1 |

This table summarizes the predicted collision cross-section data for various adducts of the compound, which is relevant for understanding its behavior in mass spectrometry analyses.

Properties

CAS No. |

72133-68-7 |

|---|---|

Molecular Formula |

C22H16F3NO3 |

Molecular Weight |

399.4 g/mol |

IUPAC Name |

2,3-dihydro-1H-inden-5-yl 5-[2-(trifluoromethyl)phenoxy]pyridine-2-carboxylate |

InChI |

InChI=1S/C22H16F3NO3/c23-22(24,25)18-6-1-2-7-20(18)28-17-10-11-19(26-13-17)21(27)29-16-9-8-14-4-3-5-15(14)12-16/h1-2,6-13H,3-5H2 |

InChI Key |

LGCFVPXBRQKZHS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)OC(=O)C3=NC=C(C=C3)OC4=CC=CC=C4C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.